Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Catalog No.
S3052042
CAS No.
886887-82-7
M.F
C18H25N5O4
M. Wt
375.429
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[...

CAS Number

886887-82-7

Product Name

Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

IUPAC Name

methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Molecular Formula

C18H25N5O4

Molecular Weight

375.429

InChI

InChI=1S/C18H25N5O4/c1-6-7-9-21-11(2)12(3)23-14-15(19-17(21)23)20(4)18(26)22(16(14)25)10-8-13(24)27-5/h6-10H2,1-5H3

InChI Key

SAXRSLWJDHXWNC-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C

Solubility

not available

Molecular Structure Analysis

The compound's name provides some information about its structure. It contains a purine core (4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol) with a butyl group (C4H9) attached at the 6th position. A methyl group (CH3) is attached to the 2nd position, and a propanoic acid chain (CH2CH2COOH) is linked through an ester linkage (COO) to the 3rd position.


Chemical Reactions Analysis

    Hydrolysis

    The ester bond (COO) could be broken down by water (H2O) in the presence of an acid or base catalyst to yield methyl propanoate (CH3CH2COOCH3) and the corresponding purine acid.

    Decarboxylation

    Under strong heating conditions, the propanoic acid chain might lose carbon dioxide (CO2) to form a ketone functional group at the 3rd position.

XLogP3

2.3

Dates

Modify: 2023-08-18

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